molecular formula C7H11N B13180906 3-(Cyclopropylmethylidene)azetidine

3-(Cyclopropylmethylidene)azetidine

Cat. No.: B13180906
M. Wt: 109.17 g/mol
InChI Key: CYIUALCMDULUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclopropylmethylidene)azetidine is a four-membered nitrogen-containing heterocycle. The azetidine ring is known for its significant ring strain, which imparts unique reactivity to the compound. The cyclopropylmethylidene group attached to the azetidine ring further enhances its chemical properties, making it an interesting subject for research in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethylidene)azetidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of alkynyl ketones with N-tosylimines catalyzed by Bu₃P at room temperature in toluene can yield functionalized azetidines . Another method includes the use of microwave-assisted synthesis, which has been shown to efficiently produce azetidine derivatives .

Industrial Production Methods: Industrial production of azetidines often involves the use of high-throughput methods such as continuous flow synthesis. This allows for the efficient and scalable production of azetidine derivatives, including this compound. The use of catalysts and optimized reaction conditions is crucial to achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(Cyclopropylmethylidene)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium tungstate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines.

Scientific Research Applications

3-(Cyclopropylmethylidene)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethylidene)azetidine involves its interaction with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with biological molecules. This reactivity can disrupt normal cellular processes, leading to its potential use as a therapeutic agent .

Comparison with Similar Compounds

Uniqueness: 3-(Cyclopropylmethylidene)azetidine is unique due to the combination of the azetidine ring and the cyclopropylmethylidene group. This combination imparts distinct chemical properties, making it more versatile in synthetic applications and potentially more effective in biological contexts.

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

3-(cyclopropylmethylidene)azetidine

InChI

InChI=1S/C7H11N/c1-2-6(1)3-7-4-8-5-7/h3,6,8H,1-2,4-5H2

InChI Key

CYIUALCMDULUST-UHFFFAOYSA-N

Canonical SMILES

C1CC1C=C2CNC2

Origin of Product

United States

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